

# solubility of 1-Methyluric acid in different solvents

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Methyluric Acid

Cat. No.: B131657

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## Solubility of 1-Methyluric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **1-Methyluric acid** in various solvents. The information is compiled from publicly available data and is intended to support research, drug development, and scientific endeavors.

### Quantitative Solubility Data

The solubility of **1-Methyluric acid** has been reported in aqueous and organic solvents. However, discrepancies exist in the publicly available data. The following table summarizes the reported solubility values. It is recommended that users verify these values through experimental determination for their specific application.

Solvent	Reported Solubility	Molar Concentration (mol/L)	Method/Source
Water	3.23 mg/mL[1]	~0.0177	ALOGPS prediction
Water	5 mg/mL[2][3]	~0.0274	Human Metabolome Database (HMDB)
Water	< 0.1 mg/mL[4][5]	< 0.00055	MedchemExpress
Water	log10(S) = -1.56[6]	~0.0275	Cheméo (Aqueous Solubility Prediction)
Dimethyl Sulfoxide (DMSO)	< 1 mg/mL (insoluble or slightly soluble)[4]	< 0.0055	MedchemExpress

Note on Data Discrepancies: The significant variation in reported aqueous solubility values (ranging from <0.1 mg/mL to 5 mg/mL) highlights the importance of experimental verification. These differences may arise from variations in experimental conditions such as temperature, pH, and the method of measurement (e.g., kinetic vs. thermodynamic solubility).

For context, the solubility of a structurally similar compound, 7-Methyluric acid, has been reported to be approximately 20 mg/mL in DMSO and 5 mg/mL in dimethylformamide[7]. While not directly applicable to **1-Methyluric acid**, this suggests that polar aprotic solvents may be suitable for solubilizing this class of compounds.

## Experimental Protocols

A standardized and detailed experimental protocol for determining the solubility of **1-Methyluric acid** is not readily available in the public domain. However, a robust and reliable method can be adapted from established principles of equilibrium solubility determination. The following protocol is a recommended approach.

## Equilibrium Solubility Determination using the Shake-Flask Method

This method is considered the "gold standard" for determining thermodynamic solubility.

## Materials:

- **1-Methyluric acid** (solid, high purity)
- Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, DMSO, Ethanol)
- Scintillation vials or other suitable sealed containers
- Orbital shaker or rotator with temperature control
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Analytical balance
- pH meter

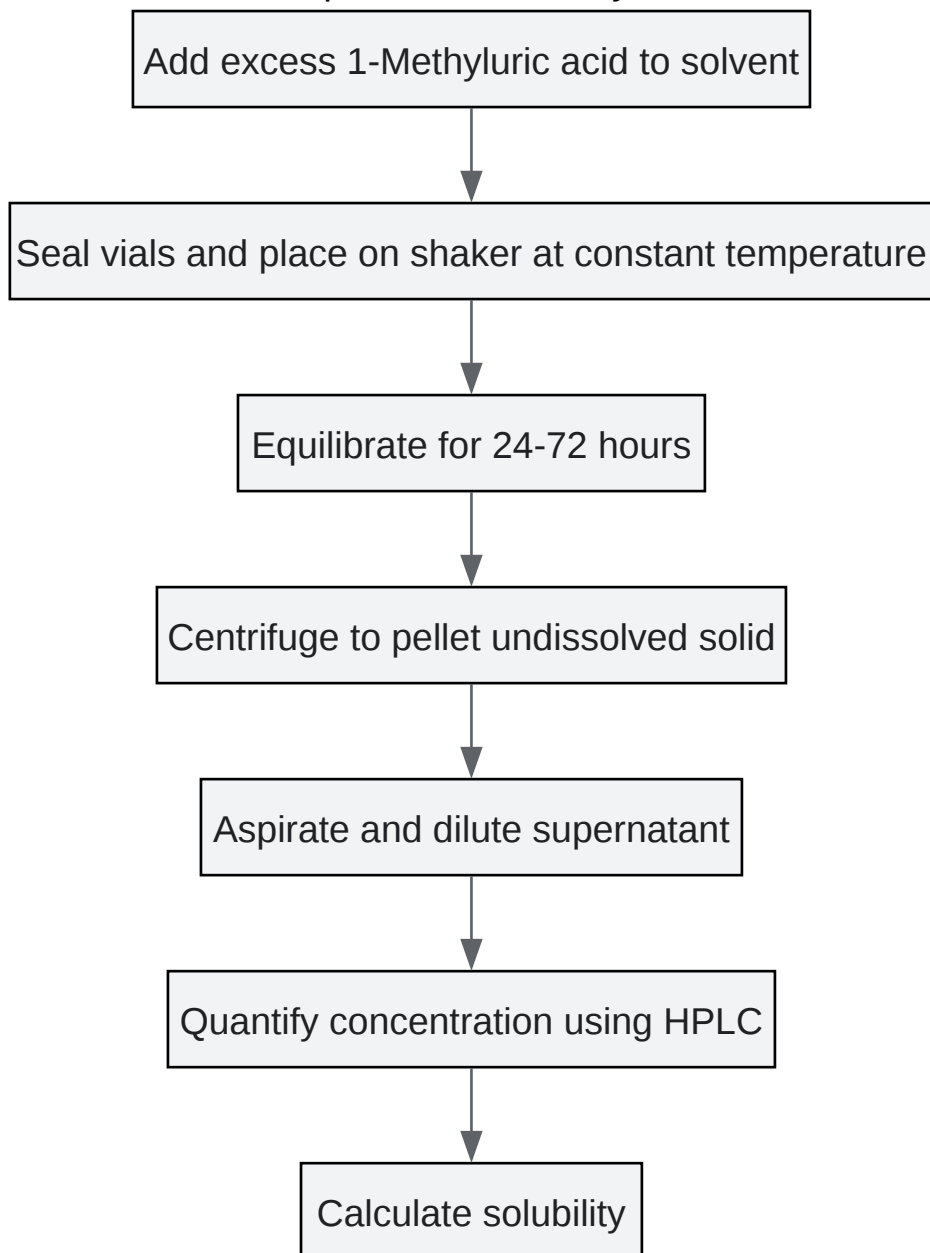
## Procedure:

- Preparation of Saturated Solutions:
  - Add an excess amount of solid **1-Methyluric acid** to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
  - Seal the vials to prevent solvent evaporation.
- Equilibration:
  - Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
  - Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is advisable to take time points to confirm that the concentration is no longer changing.

- Phase Separation:
  - After equilibration, remove the vials and allow the undissolved solid to settle.
  - To ensure complete removal of solid particles, centrifuge the samples at a high speed.
- Sample Analysis:
  - Carefully aspirate a known volume of the supernatant (the clear, saturated solution).
  - Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
  - Analyze the diluted samples by HPLC to determine the concentration of **1-Methyluric acid**. A pre-validated calibration curve of **1-Methyluric acid** is required for accurate quantification.
- Calculation:
  - Calculate the solubility of **1-Methyluric acid** in the solvent by multiplying the measured concentration by the dilution factor. The result can be expressed in mg/mL or mol/L.

## Experimental Workflow Diagram

## Workflow for Equilibrium Solubility Determination



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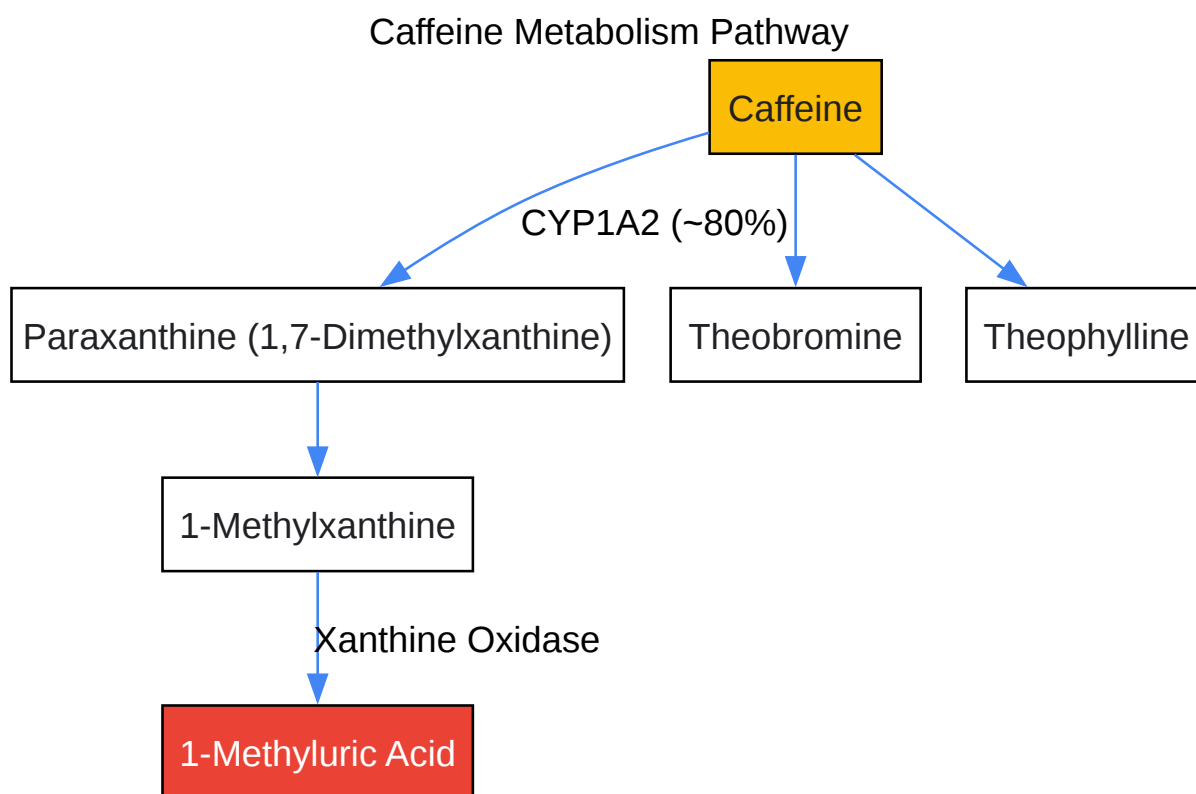
## Workflow for Solubility Measurement

## Signaling Pathways and Logical Relationships

**1-Methyluric acid** is a key metabolite in the human metabolism of caffeine and other methylxanthines. Its formation is part of a broader metabolic pathway primarily occurring in the liver.

## Caffeine Metabolism to 1-Methyluric Acid

The following diagram illustrates the major metabolic pathway from caffeine to **1-Methyluric acid**. This process involves several key enzymes, including Cytochrome P450 1A2 (CYP1A2) and Xanthine Oxidase (XO).

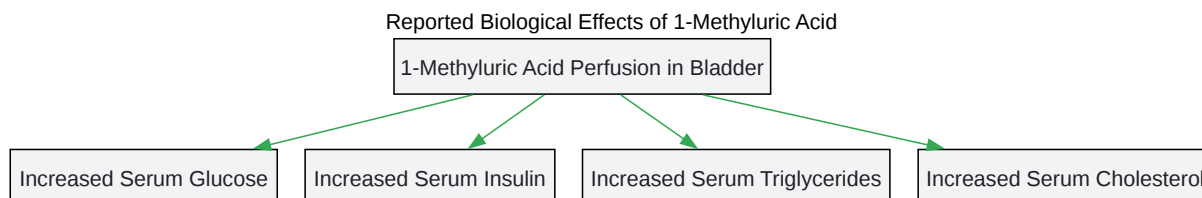


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Caffeine to **1-Methyluric Acid** Pathway

## Potential Biological Effects of 1-Methyluric Acid

Research has suggested that **1-Methyluric acid** may have biological activity. One study demonstrated that perfusion of a rat bladder with a **1-Methyluric acid** solution led to systemic metabolic changes. The logical relationship of these findings is depicted below.



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### Logical Diagram of Reported Effects

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